4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
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Overview
Description
Compounds like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” belong to a class of chemicals known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom and two carbon atoms .
Synthesis Analysis
Boronic esters are typically synthesized from the reaction of boronic acids with alcohols . The exact synthesis process for “this compound” would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a boronic ester like “this compound” would consist of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific boronic ester would depend on its exact molecular structure. Some general properties of boronic esters include a relatively low boiling point and a high refractive index .Scientific Research Applications
1. Synthesis of Ortho-Modified Derivatives and Inhibitory Activity Against Serine Proteases This compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been studied for their inhibitory activity against serine proteases including thrombin. These compounds, when studied in both the solid state and in solution, displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
2. Development of Boron Capped Polyenes for LCD Technology and Neurodegenerative Diseases A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are potential intermediates for creating new materials for LCD technology and are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
3. Use in Synthesis of Silicon-Based Drugs This compound has been utilized as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential. One such application includes the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
4. Preparation via Continuous Flow as a Propargylation Reagent This compound is prepared via a scalable process involving continuous-flow and distillation. It's used as a key propargylation reagent, addressing issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).
5. Applications in Asymmetric Aldol Reactions It is used in the oxidation of chiral enol borates, which condense with aldehydes to yield optically active 4-hydroxy-2-alkanones. This has applications in the field of asymmetric synthesis (Boldrini et al., 1987).
6. Design and Synthesis for Lipogenic Inhibitors This compound has been incorporated into the design and synthesis of novel boron-containing stilbene derivatives, which have shown potential as lipogenic inhibitors, thereby presenting a possible lead for lipid-lowering drugs (Das et al., 2011).
7. Use in Hydrogen Peroxide Detection in Living Cells A 4-substituted pyrene derivative of this compound has been synthesized for its potential application in detecting hydrogen peroxide in living cells, showcasing its utility in biological and chemical sensing technologies (Nie et al., 2020).
8. Electrochemical Properties and Reactions in Organoboron Compounds Electrochemical analyses have been conducted on sulfur-containing derivatives of this compound, demonstrating its lower oxidation potential compared to organoborane. This has applications in synthesizing selectively substituted products in good yields (Tanigawa et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane involves the reaction of 2-methyl-cyclopropylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-cyclopropylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-cyclopropylboronic acid and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
1350713-20-0 |
Molecular Formula |
C10H19BO2 |
Molecular Weight |
182.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 |
InChI Key |
TUXCUWZCFQDMLZ-YUMQZZPRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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